molecular formula C23H27N10O10PS B156940 Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate CAS No. 125440-27-9

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate

Cat. No. B156940
M. Wt: 666.6 g/mol
InChI Key: CQBSOGFPVYFEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate, also known as BMH-21, is a novel small-molecule inhibitor that has shown promising results in preclinical studies. BMH-21 is a DNA intercalator that selectively targets G-quadruplex structures, which are non-canonical DNA structures that are found in the promoter regions of many oncogenes. The ability of BMH-21 to selectively target G-quadruplex structures makes it a potential therapeutic agent for cancer treatment.

Mechanism Of Action

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate selectively binds to G-quadruplex structures in the promoter regions of oncogenes, leading to the inhibition of transcriptional activation of these genes. This results in the downregulation of oncogene expression and the inhibition of cancer cell proliferation.

Biochemical And Physiological Effects

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has a low toxicity profile and does not affect normal cells.

Advantages And Limitations For Lab Experiments

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has a high selectivity for G-quadruplex structures, which makes it a useful tool for studying the role of G-quadruplex structures in cancer biology. However, Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has some limitations. It is not effective against all types of cancer, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate. One direction is the development of more potent and selective G-quadruplex inhibitors. Another direction is the development of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate as a therapeutic agent for cancer treatment. Clinical trials are needed to determine the safety and efficacy of Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate in humans. Additionally, the role of G-quadruplex structures in cancer biology needs to be further elucidated.

Synthesis Methods

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-(methylsulfonyl)phenylboronic acid with 2-(guanin-9-ylmethoxy)ethyl bromide to form the intermediate compound. The intermediate compound is then reacted with bis(2-hydroxyethyl)phosphate to form Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate.

Scientific Research Applications

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate has been extensively studied in preclinical models of cancer. In vitro studies have shown that Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate selectively inhibits the proliferation of cancer cells that express G-quadruplex structures in their promoter regions. In vivo studies have shown that Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate inhibits tumor growth in mouse xenograft models of cancer.

properties

CAS RN

125440-27-9

Product Name

Bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate

Molecular Formula

C23H27N10O10PS

Molecular Weight

666.6 g/mol

IUPAC Name

bis[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl] (4-methylsulfonylphenyl) phosphate

InChI

InChI=1S/C23H27N10O10PS/c1-45(37,38)15-4-2-14(3-5-15)43-44(36,41-8-6-39-12-32-10-26-16-18(32)28-22(24)30-20(16)34)42-9-7-40-13-33-11-27-17-19(33)29-23(25)31-21(17)35/h2-5,10-11H,6-9,12-13H2,1H3,(H3,24,28,30,34)(H3,25,29,31,35)

InChI Key

CQBSOGFPVYFEBP-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2NC(=NC3=O)N)OCCOCN4C=NC5=C4NC(=NC5=O)N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2N=C(NC3=O)N)OCCOCN4C=NC5=C4N=C(NC5=O)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OP(=O)(OCCOCN2C=NC3=C2NC(=NC3=O)N)OCCOCN4C=NC5=C4NC(=NC5=O)N

synonyms

bis(2-(guanin-9-ylmethoxy)ethoxy)-4-(methylsulfonyl)phenyl phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.